2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,4-triazole ring, and a pyridazine ring . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . This ring is known to interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is particularly interesting because it can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable . The presence of the pyridine and pyridazine rings also adds to the complexity of the molecule .Scientific Research Applications
Heterocyclic Compound Synthesis
- Heterocyclic compounds, incorporating elements such as the thiadiazole moiety, have been synthesized for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds demonstrate the importance of heterocyclic chemistry in developing new agents for pest control and agricultural applications (Fadda et al., 2017).
Antiasthma Agents
- Triazolopyrimidines, related to the compound , have been explored for their potential as antiasthma agents. Their ability to inhibit mediator release shows the potential therapeutic applications of such molecules in treating asthma and possibly other inflammatory conditions (Medwid et al., 1990).
Metal-free Synthesis of Heterocycles
- The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines highlights the significance of developing sustainable and efficient synthetic routes for heterocyclic compounds. Such methodologies are crucial in medicinal chemistry for the rapid generation of bioactive molecules (Zheng et al., 2014).
Antimicrobial and Antioxidant Activity
- Novel pyridine derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. This underscores the broad spectrum of biological activities that such compounds can exhibit, making them valuable for pharmaceutical applications (Flefel et al., 2018).
Future Directions
The 1,2,4-triazole ring is a promising scaffold for the development of new drug candidates due to its ability to interact with biological receptors with high affinity . Therefore, future research could focus on exploring the biological activity of this compound and related derivatives, as well as optimizing their properties for potential therapeutic applications .
Properties
IUPAC Name |
2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)13-3-5-14(6-4-13)24-17(29)11-30-18-26-25-16-8-7-15(27-28(16)18)12-2-1-9-23-10-12/h1-10H,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKSCKZRVNBLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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